2,6-Difluoro-4-(methoxycarbonyl)benzoic acid CAS number
2,6-Difluoro-4-(methoxycarbonyl)benzoic acid CAS number
An In-Depth Technical Guide to 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid: Synthesis, Properties, and Applications
Introduction
2,6-Difluoro-4-(methoxycarbonyl)benzoic acid is a significant fluorinated building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of two electron-withdrawing fluorine atoms and two distinct carboxylic acid functionalities (one as a methyl ester), make it a versatile intermediate for the synthesis of a wide array of complex molecules. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid, tailored for researchers and professionals in drug development and chemical synthesis.
It is important to note that while this compound is available from commercial suppliers, a specific CAS (Chemical Abstracts Service) number is not consistently assigned in major chemical databases. For unambiguous identification, the MDL (MDL Information Systems, Inc.) number MFCD34182912 should be used.
Physicochemical Properties
The key physicochemical properties of 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid are summarized in the table below. These properties are crucial for understanding its reactivity, solubility, and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O₄ | |
| Molecular Weight | 216.14 g/mol | |
| IUPAC Name | 2,6-difluoro-4-(methoxycarbonyl)benzoic acid | |
| InChI Key | OGVYQAUACPVKJH-UHFFFAOYSA-N | |
| MDL Number | MFCD34182912 | |
| Physical State | Solid | |
| Purity | Typically >95% |
Synthesis and Mechanism: A Strategic Approach
The rationale for this approach lies in the slight difference in reactivity between the two carboxylic acid groups, which can be exploited under carefully controlled reaction conditions to favor the formation of the mono-ester.
Proposed Synthetic Protocol: Mono-esterification of 2,6-Difluoroterephthalic Acid
This protocol details a laboratory-scale synthesis of 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid.
Objective: To synthesize 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid via a Fischer-Speier esterification of 2,6-difluoroterephthalic acid.
Materials:
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2,6-difluoroterephthalic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Hydrochloric acid (1M)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask (250 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel (500 mL)
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoroterephthalic acid (1 equivalent).
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Addition of Reagents: Add an excess of anhydrous methanol (e.g., 20 equivalents) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.
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Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the mono-ester and minimize the formation of the di-ester.
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Work-up: Once the reaction has reached the desired conversion, allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess methanol using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted diacid and the sulfuric acid catalyst. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer.
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Acidification and Isolation: Carefully acidify the aqueous layer with 1M hydrochloric acid to a pH of approximately 2-3. The product will precipitate out of the solution.
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Final Extraction: Extract the acidified aqueous layer with ethyl acetate.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid.
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Purification: The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid.
Applications in Research and Drug Discovery
Fluorinated benzoic acid derivatives are a cornerstone in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The presence of the difluoro substitution pattern in 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid can influence the acidity of the carboxylic acid, impact crystal packing, and provide a metabolically stable scaffold.
While specific biological targets for this particular molecule are not extensively documented, it serves as a valuable intermediate for the synthesis of more complex and biologically active compounds. Its bifunctional nature allows for orthogonal chemical modifications at the carboxylic acid and the methyl ester positions, enabling the generation of diverse chemical libraries for high-throughput screening.
Potential therapeutic areas where derivatives of this compound could be explored include:
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Oncology: Benzoic acid derivatives have been investigated for their anticancer properties.[2]
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Infectious Diseases: The fluorinated aromatic core can be found in a number of antibacterial and antifungal agents.
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Inflammation: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a benzoic acid scaffold.
The following diagram illustrates the role of 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid as a building block in the synthesis of functional molecules.
Caption: Role as a versatile building block in drug discovery and materials science.
Analytical and Quality Control Protocols
To ensure the identity and purity of 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid, a combination of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will confirm the presence of the aromatic protons and the methyl ester protons, with characteristic chemical shifts and coupling constants.
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¹³C NMR will show the expected number of carbon signals, including those of the carboxyl and ester carbons, and the fluorine-coupled aromatic carbons.
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¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the ester, and the C-F bonds.
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.
Sample HPLC Protocol for Purity Assessment
Objective: To determine the purity of a sample of 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
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A: 0.1% Trifluoroacetic acid (TFA) in water
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B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Safe Handling and Storage
As with any chemical, proper safety precautions should be taken when handling 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
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2,6-Difluoro-4-methoxybenzoic acid (97%) - Amerigo Scientific. Available at: [Link]
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a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. Available at: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
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2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem. Available at: [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Available at: [Link]
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(PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. Available at: [Link]
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2-Fluoro-4-(meth-oxy-carbon-yl)benzoic acid - PubMed. Available at: [Link]
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Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28) - PrepChem.com. Available at: [Link]
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WO/2023/021328 PREPARATION OF A P2X3 ANTAGONIST - WIPO Patentscope. Available at: [Link]
- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents.
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Preparation of Methyl Benzoate - SlidePlayer. Available at: [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. Available at: [Link]
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Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. Available at: [Link]
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Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]
